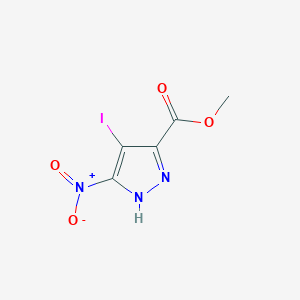
2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid is an organic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of methoxy, anilino, and dinitro functional groups attached to a benzoic acid core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid typically involves the nitration of 2-(2-Methoxyanilino)benzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce nitro groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration reaction is carefully monitored to prevent over-nitration and to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The anilino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Hydroxyanilino)-3,5-dinitrobenzoic acid.
Reduction: Formation of 2-(2-Methoxyanilino)-3,5-diaminobenzoic acid.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and anilino groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methoxyanilino)-3-nitrobenzoic acid
- 2-(2-Methoxyanilino)-4,6-dinitrobenzoic acid
- 2-(2-Hydroxyanilino)-3,5-dinitrobenzoic acid
Uniqueness
2-(2-Methoxyanilino)-3,5-dinitrobenzoic acid is unique due to the specific positioning of its functional groups, which allows it to participate in a distinct set of chemical reactions compared to its analogs. The presence of both methoxy and dinitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
65462-57-9 |
|---|---|
Formule moléculaire |
C14H11N3O7 |
Poids moléculaire |
333.25 g/mol |
Nom IUPAC |
2-(2-methoxyanilino)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C14H11N3O7/c1-24-12-5-3-2-4-10(12)15-13-9(14(18)19)6-8(16(20)21)7-11(13)17(22)23/h2-7,15H,1H3,(H,18,19) |
Clé InChI |
VAPCNSINPSIWDZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canonique |
COC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(3-Methylbenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B3055485.png)


![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-(3-bromophenyl)-1,5-dihydro-](/img/structure/B3055489.png)




